3-Methoxy-1h-pyrazole
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Overview
Description
3-Methoxy-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The methoxy group at the third position of the pyrazole ring distinguishes this compound from other pyrazole derivatives
Mechanism of Action
Target of Action
5-Methoxy-1H-pyrazole, also known as 3-methoxy-1h-pyrazole, is a compound that has been studied for its potential biological activities Pyrazole derivatives are known to interact with a variety of targets, including enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
For instance, some pyrazole analogues have been found to interact with their targets through classical hydrogen bonds, π–π interactions, and cation–π interactions .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways . For example, some pyrazole derivatives have been found to inhibit the MEK-dependent pathways .
Pharmacokinetics
The molecular weight of 5-methoxy-1h-pyrazole is 1261564 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable ADME properties.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial effects . This suggests that 5-methoxy-1H-pyrazole could potentially have similar effects.
Action Environment
It’s known that the interactions between pyrazole molecules can be strongly dependent on the type of solvent, suggesting that the action of 5-methoxy-1h-pyrazole could potentially be influenced by its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of hydrazine hydrate with 3-methoxy-2-butanone under acidic conditions to form the desired pyrazole ring . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles, which can also yield substituted pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of starting materials and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-1H-pyrazole.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: 3-Hydroxy-1H-pyrazole.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the production of specialty chemicals .
Comparison with Similar Compounds
3-Hydroxy-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
1H-Pyrazole: The parent compound without any substituents.
Uniqueness: 3-Methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
5-methoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNZVRXASCXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215610-30-3 |
Source
|
Record name | 5-methoxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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